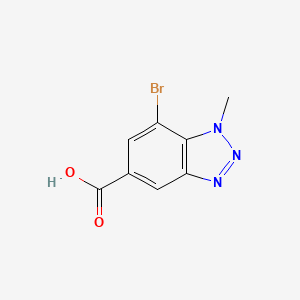

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

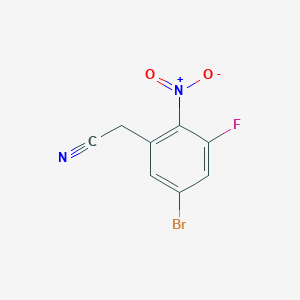

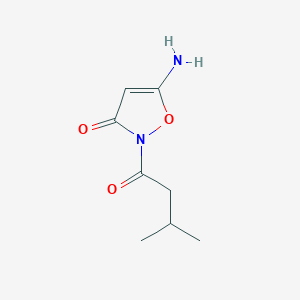

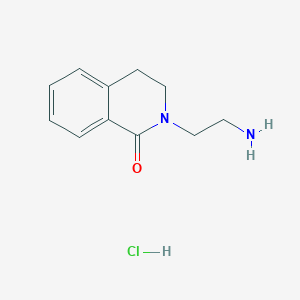

“7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1420800-38-9 . It has a molecular weight of 256.06 . The IUPAC name for this compound is 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Biotransformation and Environmental Persistence

Benzotriazoles, including derivatives similar to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, are known for their applications as corrosion inhibitors in both domestic and industrial settings. Research has revealed that these compounds are persistent organic micropollutants in aquatic environments. Through aerobic biological degradation in activated sludge, transformation products such as 1H-benzotriazole-5-carboxylic acid have been identified, indicating the potential environmental pathways and persistence of such compounds. The study underscores the significance of understanding the biotransformation mechanisms of benzotriazoles to assess their environmental impact (Huntscha et al., 2014).

Synthesis of Orally Active Compounds

A practical synthesis method utilizing derivatives of benzotriazoles, including 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, has been developed for creating orally active compounds. For example, a CCR5 antagonist, crucial for the treatment of conditions such as HIV, was synthesized through a novel method involving the intermediate stages of esterification and Claisen type reactions. This demonstrates the role of benzotriazoles in the development of therapeutic agents (Ikemoto et al., 2005).

Antimicrobial Activity

Compounds synthesized from derivatives of benzotriazoles have been evaluated for their antimicrobial properties. For instance, novel synthesis of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showcased significant antimicrobial activity. This illustrates the potential of benzotriazole derivatives in contributing to new antimicrobial agents, highlighting their importance in pharmaceutical research (Bhagat et al., 2012).

Chemical Synthesis and Characterization

The diverse chemical reactivity of benzotriazole derivatives allows for their use in synthesizing a wide range of compounds. For example, the synthesis of alkoxyphthalimide derivatives of benzotriazolylthiadiazoles and benzotriazolylthiazolidinones showcases the versatility of these compounds in organic synthesis. Such studies contribute to the development of new materials with potential applications in various industries (Ojha et al., 2007).

Selective Agonists for GPR109b

Research into 1-Substituted benzotriazole carboxylic acids has identified them as the first examples of selective small-molecule agonists for the human orphan G-protein-coupled receptor GPR109b. This discovery opens up new avenues for targeting specific receptors in drug development, showcasing the potential of benzotriazole derivatives in medicinal chemistry (Semple et al., 2006).

Safety And Hazards

Orientations Futures

Benzotriazole derivatives have been extensively studied for their broad range of biological activity . They have been used in a variety of applications, including as antimicrobial, antiprotozoal, antiviral, antimycobacterial, and anti-tubulin agents . The future research directions could involve further exploration of these properties and potential applications.

Propriétés

IUPAC Name |

7-bromo-1-methylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQACSHHQKNJCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)C(=O)O)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

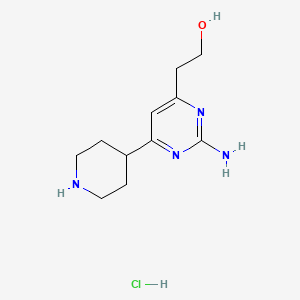

![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)

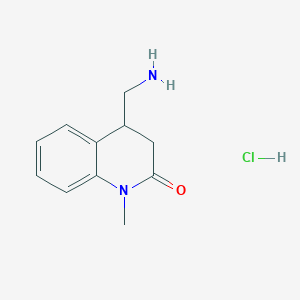

![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)